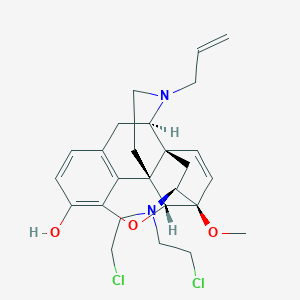
A-alpha-Cao
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-alpha-Cao is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of the naturally occurring compound, Caerin 1.1, which is found in the skin secretions of the Australian tree frog, Litoria caerulea. A-alpha-Cao is a synthetic version of Caerin 1.1 and has been studied extensively for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of A-alpha-Cao is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
A-alpha-Cao has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of microorganisms, including bacteria and fungi. It has also been shown to have antiviral activity against a range of viruses, including HIV and herpes simplex virus. Additionally, it has been shown to have anticancer activity against a range of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of A-alpha-Cao is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. Additionally, its small size and ease of synthesis make it an attractive candidate for drug delivery systems. However, one of the limitations of A-alpha-Cao is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the research on A-alpha-Cao. One area of research is the development of new antimicrobial agents based on the structure of A-alpha-Cao. Additionally, further research is needed to fully understand the mechanism of action of A-alpha-Cao. Another area of research is the development of new drug delivery systems based on A-alpha-Cao. Finally, more studies are needed to explore the potential applications of A-alpha-Cao in the field of biosensors.
In conclusion, A-alpha-Cao is a promising compound that has potential applications in various fields. Its broad-spectrum antimicrobial, antiviral, and anticancer properties make it an attractive candidate for the development of new drugs and drug delivery systems. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of A-alpha-Cao involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the assembly of amino acids on a solid support, followed by the cleavage of the final product from the support. The resulting product is then purified and characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
A-alpha-Cao has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and pharmaceuticals. It has been shown to have antimicrobial, antiviral, and anticancer properties. Additionally, it has been studied for its potential use as a drug delivery system and as a biosensor.
Propriétés
Numéro CAS |
123553-00-4 |
|---|---|
Nom du produit |
A-alpha-Cao |
Formule moléculaire |
C26H32Cl2N2O3 |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
(1R,2S,6R,14R,15R,19S)-19-[bis(2-chloroethyl)amino]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C26H32Cl2N2O3/c1-3-11-29-12-8-25-21-17-4-5-18(31)22(21)33-23(25)26(32-2)7-6-24(25,19(29)15-17)16-20(26)30(13-9-27)14-10-28/h3-7,19-20,23,31H,1,8-16H2,2H3/t19-,20+,23-,24-,25+,26-/m1/s1 |
Clé InChI |
PGBSGMLHYQNYFB-ZJFNNMHGSA-N |
SMILES isomérique |
CO[C@]12C=C[C@@]3(C[C@@H]1N(CCCl)CCCl)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC=C |
SMILES |
COC12C=CC3(CC1N(CCCl)CCCl)C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC=C |
SMILES canonique |
COC12C=CC3(CC1N(CCCl)CCCl)C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC=C |
Synonymes |
A-alpha-CAO N-allyl-7-N,N-bis(beta-chloroethyl)amino-6,14-endoethenotetrahydronororipavine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




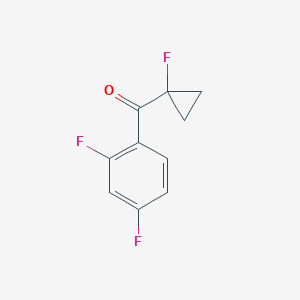
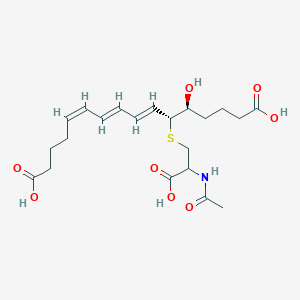
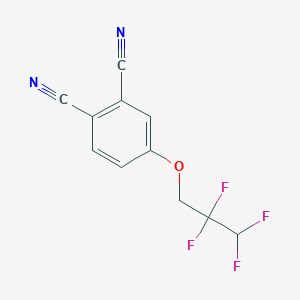
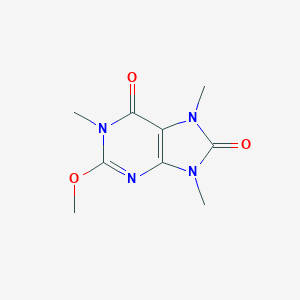
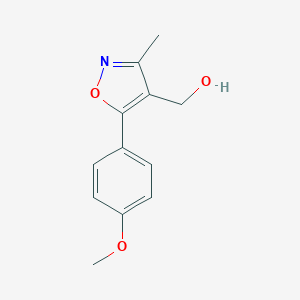
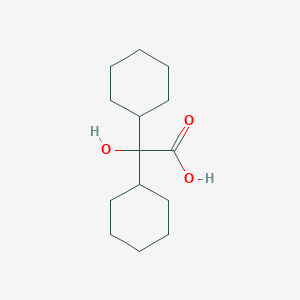
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
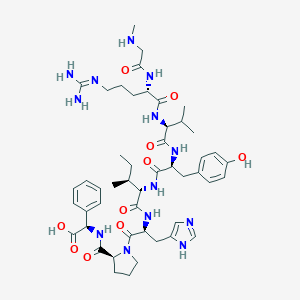

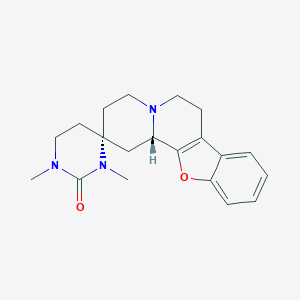
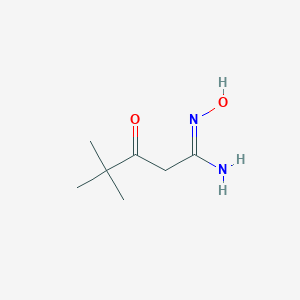
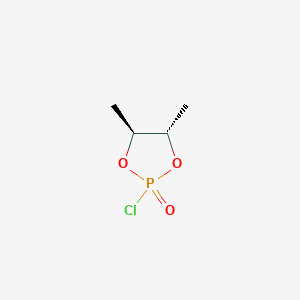
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)